

# Technical Assessment: Quality Criticality of 1-Chloro-5-iodo-6-methylisoquinoline

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## Compound of Interest

Compound Name: 1-Chloro-5-iodo-6-methylisoquinoline

Cat. No.: B8721707

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CAS: 943605-99-0 Formula: C<sub>10</sub>H<sub>7</sub>ClIN M.W.: 303.53 g/mol

## Executive Summary

**1-Chloro-5-iodo-6-methylisoquinoline** is a specialized heteroaromatic scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity: the C5-iodide allows for rapid, selective palladium-catalyzed cross-coupling (Suzuki/Sonogashira), while the C1-chloride remains intact for subsequent nucleophilic aromatic substitution ( ) or secondary cross-coupling.

This guide compares quality grades and outlines the operational safety and reactivity profiles necessary for reproducible drug discovery workflows.

## Certificate of Analysis (COA) Comparison Guide

In drug development, "purity" is insufficient; the nature of impurities defines the material's utility. Below is a comparison between Standard Synthesis Grade (typical for early discovery) and

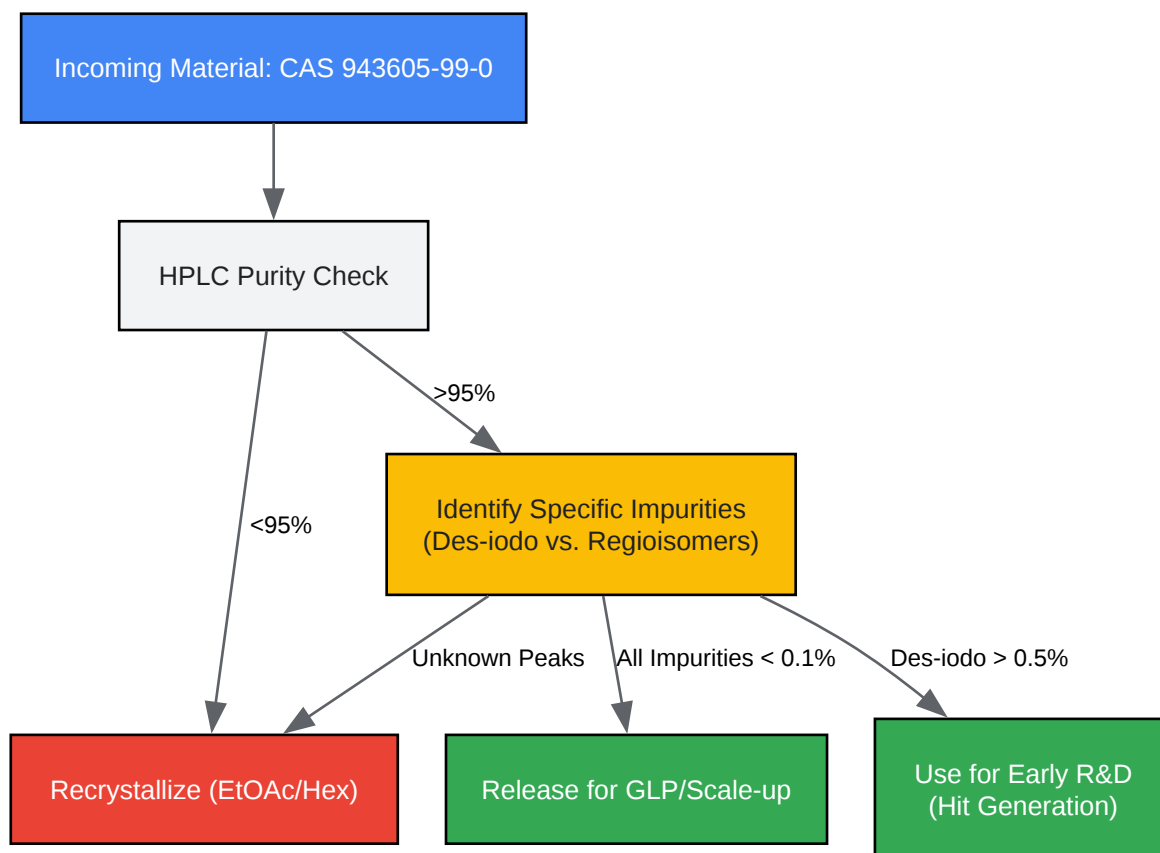
Pharma Intermediate Grade (required for scale-up/GLP tox studies).

## Comparative Specification Table

Parameter	Standard Grade (Early R&D)	Pharma Grade (GLP/GMP)	Criticality for Research
Appearance	Yellow to tan solid	Off-white to pale yellow crystalline powder	Darker color often indicates oxidation of the iodo-moiety (liberation of ).
Purity (HPLC)	95.0%	98.5%	<95% often contains des-iodo analogs that act as chain terminators in coupling.
1-Chloro-6-methylisoquinoline	2.0%	0.1%	Major Impurity. Competitive inhibitor in reactions at C1.
5-Iodo-6-methylisoquinoline	1.5%	0.1%	Result of over-reduction during synthesis; lacks the C1 handle.
Water (K.F.)	1.0%	0.5%	High water content deactivates sensitive Pd-catalysts (e.g., ).
Residual Solvents	Not tested	ICH Q3C Compliant	Crucial for biological assay interference.

## Quality Decision Logic (DOT Diagram)

The following flow chart illustrates the decision matrix for selecting the appropriate grade based on downstream application.



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Figure 1: Quality Control Decision Matrix. Green nodes indicate approved usage paths; red indicates remediation required.

## Material Safety Data Sheet (SDS) Intelligence

While standard SDS documents list H-codes, this section interprets them for the bench scientist handling >5g quantities.

### Core Hazards[1][2]

- Signal Word: Warning
- H315 / H319: Causes skin and serious eye irritation.[1]

- Operational Insight: The benzylic-like halide and the isoquinoline nitrogen can form potent sensitizers. Double-gloving (Nitrile) is recommended.
- H335: May cause respiratory irritation.
  - Operational Insight: As a solid, this compound can be dusty. Use a localized exhaust powder hood.

## Handling & Stability Analysis

- Light Sensitivity: The C-I bond is photolabile. Extended exposure to ambient light turns the solid yellow/brown due to iodine liberation. Store in amber vials.
- Moisture Sensitivity: The C1-Cl bond is essentially an imidoyl chloride. While stable in air, prolonged exposure to humidity can lead to hydrolysis, forming the 1-isoquinolinone (lactam) impurity. Store under Argon/Nitrogen at 2-8°C.

## Performance Comparison: Reactivity Profile

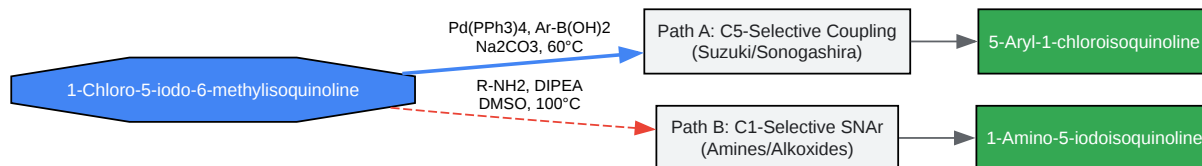
The utility of CAS 943605-99-0 rests on the reactivity difference between the C1-Cl and C5-I positions.

### Selectivity Logic

- C5-Iodo (High Reactivity): Undergoes oxidative addition with Pd(0) rapidly. This allows for Suzuki, Stille, or Sonogashira couplings at room temperature or mild heat (40-60°C).
- C1-Chloro (Medium Reactivity): Resistant to oxidative addition under mild conditions but highly susceptible to

(Nucleophilic Aromatic Substitution) due to the electron-deficient pyridine ring.

## Reaction Pathway Diagram[4]



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Figure 2: Orthogonal functionalization pathways. Path A (Blue) is the preferred first step to avoid de-iodination side reactions.

## Experimental Protocols

### A. Quality Control Method (HPLC)

To validate the COA claims, use the following validated method:

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 8 minutes.
- Detection: UV @ 254 nm (Isoquinoline core absorption) and 220 nm.
- Retention Time: Product typically elutes ~5.2 min; Des-iodo impurity ~4.1 min.

### B. Standard Selective Suzuki Coupling (C5-Iodo)

This protocol ensures functionalization of the iodine without disturbing the chlorine atom.

- Charge: To a reaction vial, add CAS 943605-99-0 (1.0 eq), Aryl Boronic Acid (1.1 eq), and (0.03 eq).
- Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

- Base: Add  
  
(2.5 eq).
- Reaction: Stir at 50°C for 4 hours under  
  
.
  - Note: Do not exceed 80°C, or oxidative addition into the C1-Cl bond may occur, leading to bis-coupling or polymerization.
- Workup: Dilute with EtOAc, wash with brine, dry over  
  
.
- Expected Yield: 85-95% (Grade dependent).

## References

- PubChem. (n.d.).<sup>[1]</sup> Compound Summary: 1-Chloro-5-iodoisoquinoline (Analog). National Library of Medicine. Retrieved from [\[Link\]](#)
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [\[Link\]](#)
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## Sources

- 1. 1-Chloro-3-methylisoquinoline | C<sub>10</sub>H<sub>8</sub>CIN | CID 640958 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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